3-(Dicyclohexylmethyl)piperidine
Description
The Piperidine (B6355638) Core as a Privileged Pharmacophore in Medicinal Chemistry
The piperidine moiety is a fundamental building block in the synthesis of medicinal agents, found in over 70 commercially available drugs. arizona.edu Its significance stems from its ability to serve as a versatile scaffold, allowing for the introduction of various substituents at different positions on the ring. researchgate.net This structural flexibility enables the fine-tuning of a molecule's pharmacological properties. Piperidine derivatives have demonstrated a wide spectrum of biological activities, including applications as anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.netnih.gov The metabolic stability of the piperidine ring further enhances its desirability as a component in drug design. nih.gov
Evolution of Research Interest in Sp3-Rich Molecular Architectures
In recent years, there has been a notable shift in drug discovery towards molecules with a higher fraction of sp3-hybridized carbons, a measure known as F(sp3). selvita.comlifechemicals.com These "sp3-rich" molecules possess greater three-dimensionality compared to their flatter, sp2-hybridized counterparts. selvita.com This increased structural complexity is associated with a higher likelihood of success in clinical trials. nih.gov Sp3-rich scaffolds tend to exhibit greater selectivity for their biological targets due to more specific, shape-dependent interactions, and they often possess improved physicochemical properties such as higher solubility. selvita.com However, the exploration of this expanded chemical space has been historically limited by the availability of suitable synthetic methods. selvita.comnih.gov
Research Rationale for Investigating 3-(Dicyclohexylmethyl)piperidine Analogues
The investigation of analogues of this compound is driven by the desire to explore novel chemical space and develop compounds with potentially unique pharmacological profiles. The combination of the privileged piperidine scaffold with the bulky dicyclohexylmethyl group at the 3-position presents an interesting structural motif. Research in this area would likely focus on understanding how this specific substitution pattern influences the molecule's interaction with various biological targets. Synthetic efforts would be directed towards creating a library of analogues with modifications to both the piperidine ring and the dicyclohexylmethyl moiety to probe structure-activity relationships. nih.gov The synthesis of such polysubstituted piperidines can be complex, often requiring multi-step reaction sequences. mdpi.comnih.govorganic-chemistry.org
Compound Names
| Compound Name |
| This compound |
| Piperidine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61656-05-1 |
|---|---|
Molecular Formula |
C18H33N |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
3-(dicyclohexylmethyl)piperidine |
InChI |
InChI=1S/C18H33N/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)17-12-7-13-19-14-17/h15-19H,1-14H2 |
InChI Key |
YYINUTXGJAELSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C3CCCNC3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Dicyclohexylmethyl Piperidine and Analogues
Strategic Approaches to Piperidine (B6355638) Ring Formation
The construction of the piperidine core with control over stereochemistry is a critical aspect of synthesizing complex analogues. Modern synthetic chemistry offers a variety of powerful tools to achieve this, moving beyond classical methods to more efficient and selective catalytic processes.
Stereoselective Cyclization Reactions to Access Substituted Piperidines
Stereoselective cyclization reactions provide a direct route to substituted piperidines, establishing key stereocenters during the ring-forming step. The Mannich reaction, a three-component condensation of an amine, a carbonyl compound, and an active methylene (B1212753) compound, has been a workhorse in this area. rsc.org Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction (VMR) has been developed. rsc.org This method utilizes a 1,3-bis-silylated enol ether as a dienolate, which reacts with an aldehyde and a chiral amine to yield a cyclized dihydropyridinone adduct. This intermediate serves as a versatile precursor for a variety of chiral piperidine compounds. rsc.org
Another powerful approach involves the enantioselective synthesis of piperidine alkaloids from phenylglycinol-derived δ-lactams. acs.orgnih.gov This strategy allows for the stereocontrolled formation of C-C bonds at various positions on the piperidine ring, leading to the synthesis of diverse alkaloids. acs.orgnih.gov For instance, the reaction of a lactam with a Grignard reagent can lead to the formation of cis-dialkylpiperidines with high stereoselectivity. acs.org
Dearomatization Strategies for Enantioenriched Piperidine Scaffolds
The dearomatization of readily available pyridine (B92270) derivatives has emerged as a powerful and increasingly popular strategy for the synthesis of enantioenriched piperidines. digitellinc.com This approach avoids the often lengthy and challenging de novo construction of the piperidine ring. A key challenge in pyridine dearomatization is overcoming the inherent aromatic stability. This is typically achieved by activating the pyridine ring, often by forming an N-acylpyridinium or N-alkylpyridinium salt, which renders it susceptible to nucleophilic attack. nih.govmdpi.comacs.org
Catalytic enantioselective dearomatization has seen significant progress. For example, a copper-catalyzed enantioselective dearomative addition of Grignard reagents to in situ-formed N-acylpyridinium salts provides access to chiral dihydro-4-pyridones with high yields and enantioselectivities. nih.govmdpi.com These dihydropyridones can then be further reduced to the corresponding piperidines. mdpi.com Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines have been employed to synthesize 3-substituted tetrahydropyridines, which are precursors to enantioenriched 3-substituted piperidines. nih.govacs.org A tandem dearomatization/enantioselective allylic alkylation of pyridines has also been reported, where an iridium(I)-catalyzed dearomative 1,2-hydrosilylation generates an N-silyl enamine that subsequently undergoes a palladium-catalyzed asymmetric allylic alkylation to yield C-3-substituted tetrahydropyridines. acs.org
| Dearomatization Strategy | Catalyst/Reagent | Product Type | Key Features |
| Enantioselective Dearomative Alkylation | Copper(I)/Chiral Ligand, Grignard Reagent | Chiral Dihydro-4-pyridones | High yields and enantioselectivities. nih.govmdpi.com |
| Asymmetric Reductive Heck Reaction | Rhodium/Chiral Ligand, Arylboronic Acid | 3-Substituted Tetrahydropyridines | High regio- and enantioselectivity. nih.govacs.org |
| Tandem Dearomatization/Allylic Alkylation | Iridium(I) & Palladium(0)/Chiral Ligands | C-3-Substituted Tetrahydropyridines | One-pot procedure, good enantioselectivity. acs.org |
| Nucleophilic Dearomatization | Cinchona-derived catalyst, Indoles | 1,4-Dihydropyridines | Unusual C-4 regioselectivity. thieme-connect.com |
Transition Metal-Catalyzed Routes to Functionalized Piperidines
Transition metal catalysis has revolutionized the synthesis of functionalized piperidines, enabling reactions that were previously challenging or impossible. digitellinc.com These methods often involve the direct functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates.
Palladium-catalyzed C(sp³)–H arylation has been successfully applied to piperidine derivatives. acs.orgacs.org By using a directing group, such as an aminoquinoline amide attached at the C-3 position, it is possible to achieve regio- and stereoselective arylation at the C-4 position. acs.orgacs.org The directing group facilitates the formation of a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide and subsequent reductive elimination to afford the C-H functionalized product. acs.org While direct C-H functionalization at the C-3 position can be challenging due to the electronic deactivating effect of the nitrogen atom, indirect methods have been developed. nih.gov One such strategy involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive, regioselective ring-opening of the resulting cyclopropane (B1198618) to introduce a substituent at the C-3 position. nih.gov
Iridium catalysts have also been employed in the synthesis of substituted piperidines. For example, an iridium-catalyzed dearomative 1,2-hydrosilylation is a key step in a tandem reaction sequence for preparing C-3-substituted tetrahydropyridines. acs.org
Introduction and Functionalization of the Dicyclohexylmethyl Substituent
The second major challenge in the synthesis of 3-(dicyclohexylmethyl)piperidine is the regioselective introduction of the bulky dicyclohexylmethyl group onto the piperidine ring.
Regioselective Functionalization at the Piperidine C-3 Position
Achieving regioselective functionalization at the C-3 position of the piperidine ring is a non-trivial synthetic task. Direct alkylation of piperidine typically leads to a mixture of products, with N-alkylation being the most common outcome. researchgate.net To achieve C-3 selectivity, strategies often involve the use of intermediates where the C-3 position is activated for nucleophilic attack or C-H activation.
One approach involves the generation of a Δ¹-piperideine intermediate from piperidine, which can then be deprotonated to form an enamide anion. odu.edu This anion can then react with an appropriate electrophile, such as an alkyl halide, to introduce a substituent at the C-3 position. odu.edu However, the stability of the Δ¹-piperideine and the potential for side reactions can lead to low yields. odu.edu
A more modern and controlled approach is the transition metal-catalyzed C-H functionalization, as mentioned previously. While direct C-3 arylation has been reported, it often requires specific directing groups and optimization. acs.org The indirect method of cyclopropanation followed by ring-opening offers a viable alternative for introducing substituents at the C-3 position with high stereocontrol. nih.gov Furthermore, the stereoselective synthesis of 3-substituted piperidines has been achieved starting from 2-pyridone, where nucleophilic addition to a chiral N-galactosylated pyridinone derivative occurs with high regio- and stereoselectivity. researchgate.net
Synthetic Pathways for Dicyclohexylmethyl Moiety Incorporation
The dicyclohexylmethyl group can be introduced through the reaction of a suitable piperidine-based nucleophile with a dicyclohexylmethyl electrophile, or vice versa. A plausible and common strategy involves the preparation of a dicyclohexylmethyl halide, such as dicyclohexylmethyl bromide, which can then be used to alkylate a C-3-lithiated or C-3-magnesiated piperidine derivative.
The synthesis of the dicyclohexylmethyl moiety itself can be achieved through several routes. A straightforward method starts with the Grignard reaction between cyclohexylmagnesium bromide and cyclohexanecarboxaldehyde (B41370) to produce dicyclohexylmethanol. libretexts.orgpressbooks.pubnist.govlibretexts.orgnih.gov Subsequent conversion of the alcohol to the corresponding bromide can be accomplished using standard brominating agents like phosphorus tribromide or by treating it with hydrobromic acid. orgsyn.org An alternative preparation of an alkyl bromide involves the reaction of the corresponding alcohol with sodium bromide and p-toluenesulfonyl chloride. chemicalbook.com
Stereochemical Control in Appendage of Bulky Cycloalkyl Groups
The precise control of stereochemistry is a cornerstone of modern synthetic organic chemistry, particularly for pharmacologically relevant scaffolds like the piperidine ring. nih.gov The introduction of sterically demanding groups, such as the dicyclohexylmethyl moiety, at the 3-position of the piperidine ring requires advanced and highly selective methodologies to govern the spatial arrangement of the substituents.
Several powerful strategies have been developed to achieve high levels of stereocontrol in the synthesis of substituted piperidines. These methods often establish the desired stereocenters during the ring-forming process or through functionalization of a pre-existing ring.
One prominent approach involves the asymmetric dearomatization of readily available pyridine precursors. nih.govacs.orgnih.gov A chemo-enzymatic method, for instance, combines chemical synthesis with biocatalysis, using an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridines, which furnishes 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.orgnih.gov These intermediates can then be hydrogenated to yield the final saturated piperidine ring. acs.orgnih.gov
Iridium-catalyzed cyclocondensation reactions of amino alcohols and aldehydes represent another modular approach. nih.gov This method proceeds through an intramolecular allylic substitution involving an enamine intermediate, followed by an in-situ reduction to provide 3,4-disubstituted piperidines with high enantiospecificity and diastereoselectivity. nih.gov Radical cyclizations have also been employed, where the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines, controlling the formation of multiple stereocenters simultaneously. nih.gov
Furthermore, ring-closing metathesis (RCM) has emerged as a key strategy. In a synthesis of the neurokinin-1 (NK1) receptor antagonist L-733,060, which features a 2-phenyl-3-hydroxy-piperidine core, RCM of a diene precursor was used to construct the piperidine ring, followed by hydrogenation to establish the final cis-stereochemistry between the substituents. Oxidative carbon-hydrogen bond functionalizations of enamides containing pendant π-nucleophiles offer a rapid route to piperidine structures with high efficiency and stereocontrol at room temperature. rsc.org
Table 1: Advanced Methodologies for Stereocontrolled Piperidine Synthesis
| Methodology | Key Features | Intermediate/Precursor | Resulting Structure | Reference |
|---|---|---|---|---|
| Chemo-enzymatic Dearomatization | Employs an amine oxidase/ene imine reductase cascade for high stereoselectivity. | Activated Pyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |
| Rh-Catalyzed Reductive Heck Reaction | Asymmetric carbometalation of dihydropyridines with boronic acids. | Dihydropyridines, Boronic Acids | Enantioenriched 3-substituted tetrahydropyridines | acs.orgnih.gov |
| Iridium-Catalyzed Cyclocondensation | Modular approach via intramolecular allylic substitution of an enamine. | Amino alcohols, Aldehydes | 3,4-disubstituted piperidines | nih.gov |
| Radical Cyclization | 6-exo cyclization of stabilized radicals onto unsaturated esters. | Unsaturated ester with radical precursor | 2,4,5-trisubstituted piperidines | nih.gov |
| Ring-Closing Metathesis (RCM) | Formation of the piperidine ring from a diene precursor. | N-allylic dienes | Unsaturated piperidines (e.g., tetrahydropyridines) | |
| Oxidative C-H Functionalization | DDQ-mediated cyclization of N-vinyl amides/carbamates. | Enamides with pendent π-nucleophiles | Substituted piperidines | rsc.org |
Post-Cyclization Modifications and Derivatization
Once the core piperidine scaffold with the desired stereochemistry is assembled, further modifications can be performed to modulate the molecule's properties. Key derivatization strategies focus on the piperidine nitrogen and potential alterations to the ring's stereochemistry.
N-Alkylation and N-Acylation Strategies for Amine Modulation
The secondary amine of the piperidine ring is a versatile handle for introducing a wide variety of substituents. N-alkylation and N-acylation are fundamental transformations used to synthesize analogues and fine-tune biological activity.
N-Alkylation is commonly achieved by reacting the piperidine with an alkyl halide (e.g., bromide or iodide). researchgate.net The reaction can be performed in a solvent like anhydrous acetonitrile (B52724) or dimethylformamide (DMF). To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is often employed. researchgate.net The choice of base and reaction conditions can be optimized to favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkyl halide. researchgate.net A slow addition of the alkylating agent using a syringe pump is one technique to maintain control over the reaction. researchgate.net
N-Acylation introduces an acyl group (e.g., benzoyl, acetyl) to the piperidine nitrogen, forming an amide. This is typically accomplished by treating the piperidine with an acyl chloride or anhydride. These reactions are often performed in the presence of a base to scavenge the acid generated. N-acylation has been used to synthesize N-(4-piperidyl)-N-(3-pyridyl)amides, where various acyl groups like benzoyl, cinnamoyl, and acetyl were introduced to modulate antiarrhythmic activity. nih.gov
Table 2: Common Reagents for N-Alkylation and N-Acylation of Piperidines
| Transformation | Reagent Class | Specific Examples | Base (if applicable) | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, n-Propyl iodide | K2CO3, NaH, KHCO3 | researchgate.net |
| N-Acylation | Acyl Halides / Anhydrides | Benzoyl chloride, Cinnamoyl chloride, Acetic anhydride | Pyridine, Triethylamine | nih.gov |
Stereochemical Inversion and Epimerization Methodologies on Piperidine Rings
In some synthetic routes, the initial cyclization may yield a thermodynamically less stable diastereomer or a mixture of isomers. nih.govyoutube.com In such cases, post-cyclization epimerization—the inversion of a single stereocenter—is a crucial step to access the desired, often more stable, stereoisomer.
A particularly innovative and general method for achieving this is through photoredox-mediated epimerization . nih.govnih.gov This approach utilizes a combination of a photocatalyst and a hydrogen atom transfer (HAT) catalyst to selectively epimerize a stereocenter, typically at the α-position to the nitrogen atom. The reaction proceeds through a reversible process involving an α-amino radical intermediate, allowing an initial mixture of diastereomers to converge to a final ratio that reflects the thermodynamic stability of the isomers. nih.govnih.gov
This light-mediated epimerization has been shown to be highly effective for a wide range of di- to tetrasubstituted piperidines, including those with N-alkyl and N-aryl substituents. nih.gov It allows for the conversion of readily accessible, but contra-thermodynamic, piperidines into their more stable diastereomers with high selectivity. nih.gov The observed diastereomeric ratios generally show good correlation with the calculated relative stabilities of the isomers, making the outcome predictable. nih.govnih.gov This method is powerful because it can follow an unselective C-H functionalization reaction, effectively "correcting" the stereochemistry in a subsequent step to yield a single major diastereomer. nih.govacs.org
Table 3: Examples of Photoredox-Mediated Epimerization of Substituted Piperidines
| Substrate (Initial dr) | N-Substituent | C-Substituents | Final Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| 1l-syn | Methyl | 2-Ph, 3-CO2Me | >95:5 (anti:syn) | nih.gov |
| 1m-syn | Ethyl | 2-Ph, 3-CO2Me | >95:5 (anti:syn) | nih.gov |
| 1n-syn | Isopropyl | 2-Ph, 3-CO2Me | >95:5 (anti:syn) | nih.gov |
| 1o-syn | Phenyl | 2-Ph, 3-CO2Me | 70:30 (anti:syn) | nih.gov |
| 1p-syn | H | 2-(p-CF3-Ph), 5-CO2Et | 91:9 (anti:syn) | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Conformational Analysis of 3-(Dicyclohexylmethyl)piperidine
The piperidine (B6355638) ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain. However, the presence of a large substituent at the 3-position, such as the dicyclohexylmethyl group, can introduce significant steric interactions that influence the ring's puckering and the preferred orientation of the substituent. The dicyclohexylmethyl group itself is composed of two cyclohexyl rings, which also possess their own conformational flexibility (chair, boat, twist-boat). The various possible orientations of these cyclohexyl rings relative to each other and to the piperidine ring result in a complex conformational landscape.
The presence of stereocenters in this compound adds another layer of complexity to its conformational analysis. The carbon atom at the 3-position of the piperidine ring and the methine carbon connecting the two cyclohexyl rings are both potential chiral centers. This gives rise to the possibility of multiple diastereomers and enantiomers, each with a unique three-dimensional structure and, consequently, distinct biological activity.
The conformational preferences of fluorinated piperidines have been shown to be influenced by a combination of charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion, leading to conformationally rigid scaffolds. researchgate.net Ultrafast conformational dynamics of N-methyl piperidine have been observed, revealing coherent oscillatory motions and equilibrium between different conformers. rsc.org
Elucidation of Key Structural Determinants for Biological Interactions
The biological activity of a molecule is a direct consequence of its ability to interact with specific biological targets, such as receptors or enzymes. For this compound, both the dicyclohexylmethyl group and the piperidine ring play crucial roles in these interactions.
The dicyclohexylmethyl group is a large, lipophilic moiety that is likely to engage in hydrophobic interactions with a corresponding hydrophobic pocket on its biological target. mdpi.com The size, shape, and conformational flexibility of this group are critical for achieving a complementary fit with the binding site. The term "molecular recognition" refers to the specific binding of a guest molecule (the ligand) to a host molecule (the receptor), and non-covalent interactions, such as those involving cyclodextrins, serve as models for these processes. nih.govresearchgate.net
The piperidine ring is a common scaffold in many biologically active compounds and approved drugs. acs.orgnih.govajchem-a.com Its nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in the binding site of a protein. The position of substituents on the piperidine ring is a critical factor in determining the biological activity and selectivity of a compound.
In the case of this compound, the substituent is at the 3-position. This substitution pattern, in combination with the nature of the substituent, will influence the molecule's interaction with its target. For instance, the distance and angle between the nitrogen atom and the bulky dicyclohexylmethyl group are fixed by this substitution pattern, which can be crucial for proper orientation within the binding site. Studies on other 3-substituted piperidines have demonstrated that both the nature of the substituent and its stereochemistry at the 3-position significantly impact bioactivity. researchgate.net For example, in the context of monoamine oxidase (MAO) inhibitors, the substitution pattern on the piperidine ring is a key determinant of activity and selectivity. acs.org
Systematic SAR Studies on 3-Substituted Piperidine Derivatives
Systematic Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how changes in chemical structure affect biological activity. For 3-substituted piperidine derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.
These studies typically involve modifying the substituent at the 3-position, as well as exploring different substitution patterns on the piperidine ring itself. For example, researchers might systematically vary the size, lipophilicity, and electronic properties of the 3-substituent to determine the optimal characteristics for a given biological target.
The following table summarizes hypothetical SAR data for a series of 3-substituted piperidine derivatives, illustrating how structural modifications can influence biological activity.
| Compound | 3-Substituent | Relative Potency | Selectivity |
| 1 | Methyl | Low | Low |
| 2 | Phenyl | Moderate | Moderate |
| 3 | Cyclohexyl | High | Moderate |
| 4 | Dicyclohexylmethyl | High | High |
| 5 | Benzyl | Moderate | Low |
| 6 | tert-Butyl | Low | High |
This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data for this compound without specific literature references.
From such a hypothetical study, one might conclude that a large, lipophilic substituent at the 3-position, such as a dicyclohexylmethyl group, is beneficial for both potency and selectivity. The data would suggest that the size and shape of the substituent are critical for optimal interaction with the biological target. Further studies could then focus on fine-tuning the structure of the dicyclohexylmethyl group itself, for example, by introducing substituents on the cyclohexyl rings.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models specifically developed for or including this compound have been identified in public research. In a hypothetical QSAR study, descriptors for a series of analogs would be calculated and correlated with their biological activity.
Hypothetical QSAR Descriptors for this compound Analogs
| Descriptor Type | Specific Descriptor Example | Potential Impact on Activity |
| Electronic | Partial charge on piperidine nitrogen | Influences hydrogen bonding and electrostatic interactions. |
| Steric | Molecular volume, Surface area | Affects binding pocket fit and potential for steric hindrance. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Modulates membrane permeability and hydrophobic interactions. |
| Topological | Wiener index, Randić index | Encodes information about molecular branching and connectivity. |
Fragment-Based SAR and Scaffold Hopping Approaches
While fragment-based design and scaffold hopping are common for piperidine-containing drug discovery programs, no literature specifically describes these approaches for this compound. A fragment-based approach might involve analyzing the binding of the dicyclohexylmethyl or the piperidine fragments separately. Scaffold hopping could involve replacing the piperidine ring with other cyclic amines like pyrrolidine (B122466) or morpholine (B109124) to assess the impact on activity.
Investigating Structure-Property Relationships Beyond Biological Activity
Topological and Geometrical Descriptors in Compound Profiling
Topological and geometrical descriptors are instrumental in characterizing molecules. For this compound, these would describe its significant three-dimensionality conferred by the two cyclohexyl rings and the piperidine chair conformation.
Selected Topological and Geometrical Descriptors
| Descriptor | Description | Relevance |
| Fraction sp3 (Fsp3) | The fraction of sp3 hybridized carbons. | A higher Fsp3 count, as expected for this compound, is often associated with improved solubility and reduced promiscuity. |
| Principal Moments of Inertia (PMI) | Describes the mass distribution and shape of the molecule. | Provides a quantitative measure of the molecule's three-dimensional shape (e.g., rod-like, disc-like, or spherical). |
| Topological Polar Surface Area (TPSA) | The surface area occupied by polar atoms. | A key predictor of drug absorption, including blood-brain barrier penetration. |
pKa Modulation and Its Implications for Biological Availability
The pKa of the piperidine nitrogen in this compound is a critical determinant of its ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and binding to target proteins. The bulky dicyclohexylmethyl substituent may sterically hinder the nitrogen, potentially influencing its basicity compared to simpler piperidine derivatives. However, without experimental data, the precise pKa remains unknown.
Receptor Interactions and Molecular Recognition Mechanisms
Hypothesis Generation for Putative Biological Targets of 3-(Dicyclohexylmethyl)piperidine Analogues
The structural scaffold of this compound provides a versatile platform for interaction with a range of biological macromolecules. By exploring different classes of receptors and enzymes, researchers can generate hypotheses about the potential therapeutic applications of its analogues.
G-protein coupled receptors (GPCRs) represent a vast and diverse family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. nih.gov The structural characteristics of this compound analogues make them plausible candidates for interaction with various GPCRs. For instance, piperidine-based compounds have been investigated as dual-acting ligands for the histamine (B1213489) H3 and sigma-1 receptors, both of which are GPCRs implicated in pain pathways. nih.gov The piperidine (B6355638) moiety, in its protonated state, can form a crucial salt bridge interaction within the binding pocket of the σ1 receptor. nih.gov
Furthermore, analogues of piperidine have been designed and synthesized as potent and selective antagonists for the M2 muscarinic receptor, another member of the GPCR family. nih.gov These findings suggest that the piperidine core of this compound could serve as a key pharmacophoric element for targeting specific GPCRs, with the dicyclohexylmethyl substituent contributing to affinity and selectivity through interactions with hydrophobic pockets in the receptor. The sigma-1 receptor itself is known to interact with various ion channels and other GPCRs, highlighting the potential for complex pharmacological effects. researchgate.net
Ion channels and neurotransmitter transporters are critical components of neuronal signaling and represent another promising class of targets for this compound analogues. Ion channels, which are pore-forming proteins, control the flow of ions across cellular membranes and are involved in a multitude of physiological processes. escholarship.orgpageplace.de Notably, piperidine derivatives have been identified as ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov
In the realm of neurotransmitter transporters, homologues of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) have shown high affinity for the dopamine (B1211576) transporter, acting as potent inhibitors of dopamine uptake. nih.gov This suggests that the piperidine and cyclohexyl moieties, present in this compound, can contribute to binding at this important transporter. Furthermore, studies on N-(1-[thienyl]cyclohexyl) piperidine (TCP) binding to the NMDA receptor ionophore complex indicate that piperidine-containing compounds can modulate ion channel function. nih.gov
Beyond receptors and transporters, enzymes and protein-protein interactions present additional avenues for the therapeutic application of this compound analogues. For example, derivatives of 3-alkyl-3-(4-pyridyl)piperidine-2,6-dione have been identified as potent and selective inhibitors of aromatase, a cytochrome P450 enzyme. nih.govnih.govdrugbank.com The inhibitory activity of these compounds is influenced by the nature of the alkyl substituent, with longer chains potentially engaging in hydrophobic interactions within the enzyme's active site. nih.gov Specifically, 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have demonstrated significant inhibition of human placental aromatase. nih.gov
The modulation of protein-protein interactions is an emerging area of drug discovery. The sigma-1 receptor, a known target for some piperidine derivatives, functions as a ligand-regulated chaperone protein that modulates the activity of other proteins through direct interaction. nih.govresearchgate.net This suggests that analogues of this compound could indirectly influence cellular signaling pathways by modulating the chaperone activity of the sigma-1 receptor.
Interactive Data Table: Putative Biological Targets of Piperidine Analogues
| Target Class | Specific Target | Observed Interaction | Key Structural Moiety | Reference |
| GPCRs | Histamine H3 Receptor | Antagonism/Inverse Agonism | Piperidine | nih.gov |
| GPCRs | Sigma-1 Receptor | Ligand Binding | Piperidine | nih.govresearchgate.net |
| GPCRs | M2 Muscarinic Receptor | Antagonism | Piperidine | nih.gov |
| Ion Channels | Voltage-Gated Calcium Channel (α2δ-1 subunit) | Ligand Binding | Piperidine | nih.gov |
| Neurotransmitter Transporters | Dopamine Transporter | Uptake Inhibition | Piperidine, Cyclohexyl | nih.gov |
| Enzymes | Aromatase (Cytochrome P450) | Inhibition | Piperidine-2,6-dione | nih.govnih.govnih.gov |
Ligand Binding Site Analysis and Interaction Fingerprinting
To move from hypothesis to confirmed interaction, a detailed analysis of the ligand binding site is essential. This involves characterizing the mode of binding and identifying the specific molecular interactions that stabilize the ligand-receptor complex.
Ligands can interact with their target proteins at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous ligand, while allosteric sites are topographically distinct and can modulate the receptor's function when occupied. nih.gov The binding of allosteric modulators can influence the affinity or efficacy of the orthosteric ligand. nih.gov
Recent advancements in computational biology, particularly co-folding methods, are being explored to predict both orthosteric and allosteric binding poses of ligands. sciety.org For piperidine-based compounds, both binding modes are plausible. For instance, in the context of the NMDA receptor, some compounds may bind within the ion channel pore (an orthosteric site for channel blockers), while others might interact at an allosteric modulatory site. nih.gov The differentiation between these binding modes is crucial for understanding the functional consequences of ligand binding.
The stability of a ligand-receptor complex is determined by a combination of non-covalent interactions.
Hydrogen Bonding: Hydrogen bonds are critical for the specificity of ligand binding. nih.gov In piperidine-containing compounds, the nitrogen atom can act as a hydrogen bond acceptor, while N-H groups can serve as hydrogen bond donors. nih.gov For example, piperidine analogs designed as HIV-1 Env inhibitors form a hydrogen bond with the α-carboxylic acid group of the Asp368 residue. nih.gov The formation of hydrogen bonds between ligands and receptor side chains or backbone atoms provides significant binding energy. nih.gov
Hydrophobic Interactions: The dicyclohexyl groups of this compound are inherently lipophilic and are likely to engage in extensive hydrophobic interactions with nonpolar residues within the binding pocket. These interactions are a major driving force for ligand binding and can significantly contribute to affinity. nih.govnih.gov The enhanced inhibitory activity of certain aromatase inhibitors with larger alkyl groups is attributed to these hydrophobic interactions. nih.govdrugbank.com
π-Stacking Interactions: Although the dicyclohexyl groups are not aromatic, other analogues of piperidine may contain aromatic rings. π-stacking interactions, which occur between aromatic systems, can play a crucial role in stabilizing the ligand-receptor complex. nih.govmdpi.comnih.gov These interactions are important in the binding of ligands to proteins and can influence the conformation of the binding site. nih.govresearchgate.netvub.be While not directly applicable to this compound itself, the principles of π-stacking are relevant to the broader class of piperidine-based ligands that may incorporate aromatic moieties. nih.gov
Mechanistic Insights into Ligand-Induced Receptor Activation or Inhibition
Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the mechanistic insights into ligand-induced receptor activation or inhibition for the compound this compound. The following subsections detail the specific areas where data is currently unavailable.
Conformational Dynamics of Receptor-Ligand Complexes
There is no publicly available research detailing the conformational dynamics of receptor-ligand complexes involving this compound. Studies on the dynamic changes in receptor structure upon binding of this specific ligand have not been published. Such studies, often employing techniques like molecular dynamics simulations, are crucial for understanding the precise mechanism of action, including how the ligand stabilizes specific receptor conformations to elicit a biological response.
Functional Selectivity and Biased Agonism Considerations
No studies have been identified that investigate the functional selectivity or biased agonism of this compound. Therefore, it is unknown whether this compound can differentially activate distinct signaling pathways downstream of a single receptor, a phenomenon known as biased agonism. Research into this area would be necessary to characterize its potential for eliciting specific cellular responses while avoiding others.
Advanced Methodologies for Target Engagement Studies
While the following methodologies are standard in drug discovery and pharmacology for characterizing ligand-receptor interactions, there is no evidence in the published literature of their specific application to the study of this compound.
Cellular Thermal Shift Assay (CETSA) for Intact Cell Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug binding to its target protein in a cellular environment. rsc.orgnih.govnih.govyoutube.com The principle behind CETSA is that a ligand binding to its target protein increases the protein's thermal stability. nih.gov In a typical CETSA experiment, cells are treated with the compound of interest, heated to denature proteins, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot or mass spectrometry. nih.govresearchgate.net An increase in the amount of soluble protein at higher temperatures in the presence of the ligand indicates target engagement. nih.gov High-throughput versions of CETSA have been developed to screen compound libraries for target engagement. nih.gov
Despite its utility, no published studies have employed CETSA to determine the intracellular targets of this compound.
Fluorescence Polarization and Bioluminescence Resonance Energy Transfer (BRET) Assays for Binding Quantification
Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescently labeled ligand to a larger protein in solution. nih.govresearchgate.netnih.gov The assay is based on the principle that a small fluorescent molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. nih.govnih.govbmglabtech.com Upon binding to a larger molecule, the rotation slows, and the polarization of the emitted light increases. nih.govbmglabtech.com This change in polarization can be used to determine binding affinity and for high-throughput screening of compounds that compete with the fluorescent ligand. nih.govrsc.org
Bioluminescence Resonance Energy Transfer (BRET) is another proximity-based assay used to study molecular interactions in live cells. nih.govnih.gov In a BRET assay, one interacting partner is fused to a bioluminescent donor (like a luciferase) and the other to a fluorescent acceptor. youtube.com When the two molecules are in close proximity (typically <10 nm), the energy from the bioluminescent reaction can be transferred to the acceptor, which then emits light at its characteristic wavelength. youtube.com The ratio of acceptor to donor emission is a measure of the interaction. BRET is widely used to study receptor dimerization, ligand binding, and downstream signaling events. nih.govnih.gov
There is no specific data available on the use of either Fluorescence Polarization or BRET assays to quantify the binding of this compound to any receptor.
High-Throughput Screening (HTS) Strategies for Ligand Discovery
High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds (compound libraries) to identify those that modulate a specific biological target or pathway. nih.govnih.gov These libraries can be diverse collections of small molecules or focused sets designed against specific target families like G-protein coupled receptors or kinases. thermofisher.comstanford.edu HTS assays are designed to be rapid, robust, and scalable, enabling the screening of hundreds of thousands of compounds in a short period. nih.gov
No HTS campaigns that have identified or characterized this compound as a hit or lead compound have been reported in the scientific literature.
Computational Chemistry and Molecular Modeling Applications
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, these methods provide a detailed description of the electronic distribution and energy of a molecule, which in turn dictates its structure, stability, and reactivity. For piperidine-containing compounds, QM calculations have been instrumental in elucidating conformational energies and predicting spectroscopic properties.
Density Functional Theory (DFT) for Conformational Energies and Spectroscopic Predictions
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method due to its balance of computational cost and accuracy. scirp.org It is particularly well-suited for studying the conformational landscape of flexible molecules like 3-(dicyclohexylmethyl)piperidine. The piperidine (B6355638) ring can adopt various conformations, with the chair form being the most stable. The orientation of the dicyclohexylmethyl substituent at the 3-position can be either axial or equatorial, leading to different conformers with distinct energies.
DFT calculations, often employing functionals like B3LYP, can accurately predict the relative energies of these conformers. scirp.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net For substituted piperidines, the preference for an equatorial or axial substituent is influenced by steric interactions. nih.govwhiterose.ac.uk For instance, in N-Boc 3-methyl piperidine, the methyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, a principle that can be extrapolated to the bulkier dicyclohexylmethyl group. whiterose.ac.uk The choice of basis set, such as 6-311G**, is crucial for obtaining reliable results. nih.gov
Furthermore, DFT is employed to predict various spectroscopic properties. researchgate.netresearchgate.net By calculating vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound, which can then be compared with experimental data for structural validation. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed to aid in the interpretation of experimental NMR spectra.
Table 1: Representative DFT Functionals and Basis Sets for Piperidine Derivatives
| DFT Functional | Basis Set | Application |
| B3LYP | 6-311G** | Prediction of heats of formation and conformational energies. nih.gov |
| B3LYP | 6-31G(d) | Geometry optimization and conformational analysis. nih.gov |
| M06-2X | Not Spe. | Studying pseudoallylic strain and conformational preferences. nih.gov |
| B3LYP | LANL2DZ | Calculation of HOMO-LUMO energy gaps and molecular electrostatic potential. researchgate.netresearchgate.net |
This table is for illustrative purposes and does not represent an exhaustive list of all possible combinations.
Ab Initio Methods for High-Accuracy Energetic Landscapes
While DFT is a workhorse in computational chemistry, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for energetic calculations. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can be used to refine the energetic landscapes of key conformers of this compound. These high-accuracy calculations are particularly valuable for determining precise energy differences between conformers, which can be critical for understanding the molecule's dynamic behavior and its binding affinity to biological targets. rsc.org
Molecular Docking and Virtual Screening for Target Prediction and Ligand Discovery
Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a small molecule to a protein target and to screen large libraries of compounds for potential binders. nih.govresearchgate.netresearchgate.netresearchgate.net These methods are central to modern drug discovery and have been applied to piperidine-containing compounds to identify potential therapeutic targets and discover novel ligands. nih.govresearchgate.net
Structure-Based Docking into Homology Models and Known Receptor Structures
Structure-based docking requires the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational modeling. In the absence of an experimental structure, a homology model can be constructed based on the known structure of a related protein. nih.gov
For a molecule like this compound, docking studies can be performed against a variety of potential protein targets. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function that considers factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) and conformational strain. nih.govnih.gov The results of docking can provide insights into the plausible binding mode of the compound and help identify key amino acid residues involved in the interaction. nih.govnih.gov
Table 2: Key Steps in Structure-Based Molecular Docking
| Step | Description |
| 1. Target Preparation | Obtaining and preparing the 3D structure of the target protein, which may involve adding hydrogen atoms, assigning charges, and defining the binding site. researchgate.net |
| 2. Ligand Preparation | Generating the 3D conformation of the ligand, in this case, this compound, and assigning appropriate atom types and charges. |
| 3. Docking Simulation | Placing the ligand into the defined binding site of the protein and exploring different orientations and conformations to find the most favorable binding pose. Software like AutoDock and iGEMDOCK are commonly used. nih.govresearchgate.net |
| 4. Scoring and Analysis | Evaluating the binding affinity of each pose using a scoring function and analyzing the interactions between the ligand and the protein to identify key binding determinants. nih.govnih.gov |
Ligand-Based Virtual Screening Using Pharmacophore Models
When the structure of the target protein is unknown, ligand-based virtual screening methods can be employed. researchgate.netresearchgate.netnih.govnih.govmdpi.com These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. A pharmacophore model represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target. researchgate.net
A pharmacophore model for a class of compounds related to this compound could be developed based on a set of known active molecules. nih.govnih.gov This model would define the spatial arrangement of key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and charged centers. This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.netnih.govnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. researchgate.netnih.govmdpi.com MD simulations are crucial for understanding the stability of the ligand-protein complex and for observing conformational changes that may occur upon binding. researchgate.netnih.govmdpi.com
Starting from a docked pose of this compound in its target protein, an MD simulation can be performed to observe the behavior of the complex in a simulated physiological environment. researchgate.netnih.govnih.gov The stability of the complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. mdpi.com MD simulations can also reveal important information about the flexibility of the binding site and the role of water molecules in mediating ligand-protein interactions. mdpi.com These simulations provide a more realistic and comprehensive understanding of the dynamic nature of molecular recognition. researchgate.netnih.gov
Ensemble Docking and Conformational Sampling of Flexible Ligands
Due to the two rotatable bonds connecting the piperidine and the dicyclohexyl groups, and the inherent flexibility of the cyclohexane (B81311) rings, this compound can adopt a multitude of low-energy conformations. Standard molecular docking, which often treats ligands as rigid or semi-flexible, may fail to identify the bioactive conformation.
Ensemble docking is a more suitable approach. This method utilizes a collection of receptor and/or ligand conformations to account for molecular flexibility. nih.govmdpi.com For this compound, an ensemble of conformers would be generated through methods like molecular dynamics (MD) simulations or specialized conformational search algorithms. nih.gov These simulations would explore the potential energy surface of the molecule, identifying various chair and boat conformations of the cyclohexane rings and the different orientations of the entire substituent relative to the piperidine core. nih.govias.ac.in Each of these distinct conformers would then be docked into the target protein's binding site. This approach increases the probability of finding a near-native binding pose, providing a more accurate prediction of interaction patterns. nih.gov
The table below illustrates a hypothetical set of conformers for this compound that could be generated and used in an ensemble docking study.
| Conformational Parameter | Conformer 1 | Conformer 2 | Conformer 3 |
| Piperidine Ring Conformation | Chair | Chair | Twist-Boat |
| Cyclohexyl Ring 1 Conformation | Chair | Chair | Chair |
| Cyclohexyl Ring 2 Conformation | Chair | Boat | Chair |
| Dihedral Angle (C-C-C-N) | 60° | 180° | -90° |
| Relative Energy (kcal/mol) | 0.0 | 1.2 | 3.5 |
This table is a hypothetical representation for illustrative purposes.
Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Prediction
Once potential binding poses are identified through docking, more rigorous methods are needed to accurately predict binding affinities. Free Energy Perturbation (FEP) is a powerful computational technique that calculates the relative binding free energy between two ligands. nih.govescholarship.org
FEP simulations involve "alchemically" transforming one molecule into another (e.g., a derivative of this compound into another) in both the solvated state and when bound to the protein. cresset-group.comyoutube.com The difference in the free energy change of these two transformations provides the relative binding affinity (ΔΔG). This method is computationally intensive but offers high accuracy, guiding lead optimization by predicting whether a chemical modification will improve binding potency. ed.ac.uk
For a molecule as flexible as this compound, ensuring adequate sampling during FEP calculations is critical. Insufficient sampling can lead to unreliable results. Advanced sampling techniques may need to be coupled with FEP to overcome this challenge.
Machine Learning (ML) and Artificial Intelligence (AI) in Piperidine Research
The vast amount of data generated from both experimental and computational studies of piperidine-containing compounds can be leveraged by machine learning and artificial intelligence to build predictive models and design novel molecules. nih.gov
Predictive Models for Biological Activity and Selectivity Profiles
Machine learning algorithms, such as deep neural networks (DNNs) and support vector machines (SVMs), can be trained on datasets of piperidine derivatives with known biological activities. nih.gov These models learn the complex relationships between chemical structure and biological function, creating what is known as a Quantitative Structure-Activity Relationship (QSAR) model.
For this compound, a predictive model could be developed using descriptors that capture its unique structural features, such as its size, shape, and the distribution of hydrophobic regions. Such a model could predict its activity against various biological targets or its selectivity profile, helping to prioritize it for further experimental testing.
The following table shows a conceptual example of data that could be used to train a predictive model for piperidine derivatives.
| Compound | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Biological Activity (IC50, µM) |
| Derivative 1 | 250.4 | 3.1 | 1 | 1 | 0.5 |
| Derivative 2 | 310.5 | 4.2 | 1 | 1 | 0.08 |
| This compound | 275.5 | 5.8 | 1 | 1 | Predicted: 0.2 |
| Derivative 4 | 290.4 | 3.9 | 2 | 2 | 1.2 |
This table is a hypothetical representation for illustrative purposes.
De Novo Design Algorithms for Novel this compound Analogues
De novo design algorithms use AI to generate novel molecular structures with desired properties. duke.edu Starting with a scaffold like this compound, these algorithms can explore chemical space to design new analogues with potentially improved activity, selectivity, or pharmacokinetic properties. researchgate.net
The AI can be trained on the rules of chemical synthesis and known structure-activity relationships. It could then suggest modifications to the dicyclohexyl or piperidine moieties, such as adding or removing functional groups, to optimize interactions with a specific biological target. This approach accelerates the design-make-test-analyze cycle in drug discovery by focusing synthetic efforts on compounds with the highest probability of success.
Applications As Chemical Probes in Mechanistic Biological Research
Design Principles for 3-(Dicyclohexylmethyl)piperidine as a Chemical Probenih.govbiosynth.com
The transformation of a chemical scaffold like this compound into a useful chemical probe requires a rational design approach. This involves optimizing its inherent properties to meet stringent criteria for biological use and incorporating features that enable its detection and interaction with its intended biological target.
Criteria for Potency, Selectivity, and Biological Applicabilitynih.govnih.gov
A high-quality chemical probe must exhibit high potency and selectivity for its target to ensure that observed biological effects are due to the intended interaction and not off-target activities. nih.gov
Potency and Structure-Activity Relationship (SAR): Potency, often measured by the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), is a key determinant of a probe's utility. For piperidine-based compounds, potency is heavily influenced by the nature and position of substituents on the piperidine (B6355638) ring. Research on N-arylpiperidine-3-carboxamide derivatives, for instance, revealed that enantioselectivity is crucial; the S-configuration of the piperidine scaffold showed significantly higher antimelanoma activity than the R-configuration. nih.gov Similarly, studies on piperidine-containing thymol (B1683141) derivatives as antifungal agents demonstrated that specific substitutions lead to potent activity against pathogens like Phytophthora capsici and Sclerotinia sclerotiorum. nih.gov In the context of this compound, the dicyclohexylmethyl group at the 3-position provides a specific lipophilic and steric profile that would be a primary determinant of its binding affinity and potency for a given target.
Selectivity: Selectivity refers to a probe's ability to interact with a single target over other related proteins. Achieving selectivity is a major challenge in probe development. For piperidine derivatives, modifications to substituent groups can dramatically alter the selectivity profile. For example, in the development of inhibitors for the enzyme OGG1, subtle changes to a piperidinyl-benzimidazolone scaffold resulted in compounds with high potency and selectivity over other DNA repair enzymes. burleylabs.co.uk The bulky dicyclohexylmethyl substituent on the this compound core would likely play a significant role in conferring selectivity by occupying a specific binding pocket and creating steric hindrance that prevents binding to off-targets.
Biological Applicability: A probe must be usable in a biological context, which means it should possess appropriate physicochemical properties, such as solubility and cell permeability, to reach its target in a cellular environment. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are often employed to predict these properties early in the design phase for piperidine-containing drug candidates. nih.gov
Table 1: Structure-Activity Relationship of Selected Piperidine Derivatives This table presents data on various piperidine derivatives to illustrate how structural modifications influence biological activity, as specific data for this compound is not available.
| Compound Series | Modification | Target/Assay | Potency (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| N-arylpiperidine-3-carboxamides | Racemic Hit Compound 1 | A375 Melanoma Cell Proliferation | 0.88 µM | nih.gov |
| N-arylpiperidine-3-carboxamides | S-Isomer of Hit Compound | A375 Melanoma Cell Proliferation | 0.27 µM | nih.gov |
| N-arylpiperidine-3-carboxamides | R-Isomer of Hit Compound | A375 Melanoma Cell Proliferation | >4 µM | nih.gov |
| Piperidine-Thymol Derivatives | Compound 5m | Phytophthora capsici | 8.420 µg/mL | nih.gov |
| Piperidine-Thymol Derivatives | Compound 5t | Phytophthora capsici | 8.414 µg/mL | nih.gov |
| Piperidine-Thymol Derivatives | Compound 5v | Sclerotinia sclerotiorum | 12.829 µg/mL | nih.gov |
Strategies for Orthogonal Tagging and Bioconjugation for Probe Utility
To function as a tool for target identification and visualization, a chemical probe must be modified with a reporter tag (e.g., a fluorophore) or an affinity handle (e.g., biotin). This process, known as bioconjugation, should not interfere with the probe's biological activity. researchgate.net Orthogonal chemistry refers to reactions that can occur in a complex biological environment without cross-reacting with native biomolecules. researchgate.net
For this compound, several strategies could be employed:
N-functionalization: The secondary amine of the piperidine ring is a prime location for modification. A linker arm terminating in a bio-orthogonal functional group, such as an alkyne or azide (B81097) for "click chemistry," could be attached here. manchester.ac.uk This allows for the subsequent conjugation of a wide variety of tags.
Modification of the Cyclohexyl Rings: The cyclohexyl groups could be chemically altered to introduce a point of attachment. For example, a hydroxyl or amino group could be installed, providing a handle for further derivatization.
Photoaffinity Labeling: A photo-reactive group, such as a diazirine, could be incorporated into the structure. manchester.ac.uk Upon photoactivation with UV light, this group forms a highly reactive carbene that covalently crosslinks the probe to its binding partner, enabling robust target identification.
Enzymatic methods are also emerging as highly selective bioconjugation techniques, sometimes allowing for the modification of native proteins without the need for genetic tagging. nih.govnih.gov
Utilization of this compound Probes in Target Validation
Once a potent and selective probe is developed, it becomes an invaluable tool for target validation—the process of confirming that modulating a specific protein or pathway produces a desired therapeutic effect. nih.gov
Investigating Protein Function and Cellular Pathwaysmdpi.com
A well-characterized chemical probe allows for the acute and often reversible modulation of its protein target. This temporal control is crucial for dissecting the protein's role in dynamic cellular pathways. nih.gov For example, a probe derived from this compound could be used to inhibit a specific enzyme, and researchers could then use techniques like proteomics or transcriptomics to observe the downstream consequences, thereby mapping the protein's functional network. The use of piperidine-containing compounds to induce apoptosis (programmed cell death) in cancer cells has helped to elucidate the roles of target proteins in cell survival pathways. nih.govnih.gov
Modulating Specific Biological Processes for Phenotypic Observation
By interacting with its target, a chemical probe can induce a specific change in cellular behavior, known as a phenotype. Observing this phenotype provides direct evidence of the target's role in a particular biological process. For instance, piperidine-3-carboxamide derivatives were identified through high-content screening for their ability to induce a senescence-like phenotype in melanoma cells, thereby identifying a potential therapeutic strategy and a novel series of compounds for further investigation. nih.gov A probe based on this compound could be used to observe phenotypes related to cell cycle progression, differentiation, or metabolism, depending on the function of its validated target.
Advanced Chemical Biology Methodologies Employing Piperidine Probesgoogle.com
The versatility of the piperidine scaffold makes it suitable for use in sophisticated chemical biology techniques that aim to understand protein function on a global scale. miamioh.edu
Chemical Genetics: This approach uses small molecules (chemical probes) to rapidly modulate protein function, complementing traditional genetic methods like gene knockout. nih.gov A key strategy in chemical genetics is the use of a resistance-conferring mutation. If a mutation in the target protein prevents the probe from binding and reverses the probe-induced phenotype, it provides the "gold standard" for target validation. nih.gov
Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems. A probe based on this compound could be designed with a reactive "warhead" and a reporter tag to covalently label active members of a specific protein family, allowing for their identification and quantification.
Photoaffinity Labeling: As mentioned earlier, incorporating a photo-reactive group into the probe allows for covalent capture of the target protein upon UV irradiation. manchester.ac.uk This is particularly useful for identifying the targets of probes that bind non-covalently and can be a powerful tool for deorphanizing drugs and probes whose targets are unknown.
Activity-Based Protein Profiling (ABPP) with Reactive Probes
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to monitor the functional state of entire enzyme families directly in native biological systems. nih.gov This technique utilizes reactive chemical probes that covalently bind to the active site of enzymes. These probes typically consist of three key components: a reactive group (or "warhead") that forms a covalent bond with a specific amino acid residue in the enzyme's active site, a tag for detection and enrichment (such as a fluorophore or biotin), and a recognition element that can direct the probe to a particular class of enzymes.
The process of ABPP allows for the identification of active enzymes in a complex proteome and can be used to discover new enzyme inhibitors, identify the targets of bioactive molecules, and understand changes in enzyme activity in disease states. nih.gov The probes are designed to be broadly reactive within a specific enzyme class, allowing for the profiling of multiple enzymes simultaneously.
Targeted Protein Degradation (TPD) with PROTACs and Related Modalities
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific disease-causing proteins. nih.gov One of the most prominent TPD technologies is the use of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. nih.govmdpi.com One ligand binds to a protein of interest (POI), while the other ligand recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. nih.gov This catalytic mode of action allows for the degradation of multiple protein copies with a single PROTAC molecule.
The development of PROTACs and other TPD modalities, such as molecular glues, has opened up new avenues for targeting proteins that were previously considered "undruggable." nih.govnih.gov The design of a successful PROTAC involves optimizing the ligands for both the POI and the E3 ligase, as well as the length and composition of the linker to ensure efficient ternary complex formation.
A review of the existing literature on PROTACs and other targeted protein degraders does not indicate that the this compound moiety has been incorporated as either a POI ligand or an E3 ligase-recruiting ligand. The development of novel ligands for both components of a PROTAC is an active area of research, but to date, this compound has not been reported in this context.
Data Tables
As there is no specific research data available for "this compound" in the context of ABPP or TPD, no data tables can be generated.
Future Directions and Emerging Research Avenues
Innovations in Asymmetric Synthesis of Complex Piperidine (B6355638) Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of efficient asymmetric syntheses is paramount for producing enantiomerically pure piperidine derivatives. Recent advancements in catalysis offer promising routes to complex structures like 3-(Dicyclohexylmethyl)piperidine.
Key Research Thrusts:
Catalytic Enantioselective Hydrogenation: The hydrogenation of substituted pyridines is a common method for piperidine synthesis. mdpi.com Future research will likely focus on developing novel chiral catalysts (e.g., based on iridium or rhodium) that can achieve high enantioselectivity in the reduction of a suitable pyridine (B92270) precursor to this compound.
Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. mdpi.com Chiral organocatalysts could be employed in various reaction types, such as Michael additions or Mannich reactions, to construct the piperidine ring with precise stereocontrol at the 3-position.
Biocatalysis: Enzymes, such as imine reductases or transaminases, offer a highly selective and environmentally friendly approach to asymmetric synthesis. The identification or engineering of enzymes capable of acting on sterically hindered substrates would be a significant breakthrough for the synthesis of compounds like this compound.
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Advantages | Potential Challenges |
| Catalytic Enantioselective Hydrogenation | High atom economy, well-established methods for simpler piperidines. mdpi.com | Catalyst sensitivity, potential for side reactions. |
| Organocatalysis | Metal-free, often milder reaction conditions. mdpi.com | Catalyst loading, scalability for some systems. |
| Biocatalysis | High enantioselectivity, environmentally benign. | Substrate scope limitations, enzyme stability. |
Integration of Multi-Omics Data with Computational Predictions for Target Identification
Identifying the biological targets of a novel compound is a critical step in drug discovery. The integration of large-scale biological data (multi-omics) with computational modeling provides a powerful platform for this purpose. clinmedkaz.org
Future Directions:
Chemoproteomics: This technique uses chemical probes to identify protein targets in a complex biological sample. A probe based on the this compound scaffold could be synthesized and used to "fish out" its binding partners from cell lysates.
Transcriptomics and Proteomics: Treating cells or model organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics) can provide clues about the pathways it modulates.
Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen large databases of protein structures and predict potential binding targets for this compound. clinmedkaz.org The unique 3D shape conferred by the dicyclohexylmethyl group would be a key feature in these models.
Development of Next-Generation Chemical Probes with Enhanced Spatiotemporal Control
To dissect the precise biological functions of a molecule, it is often necessary to control its activity in space and time. This can be achieved through the design of advanced chemical probes.
Emerging Approaches:
Photocaged Derivatives: A "caged" version of this compound could be synthesized where a photolabile group masks its activity. The compound would only become active upon irradiation with light of a specific wavelength, allowing for precise temporal and spatial control of its effects.
Photo-affinity Labeling Probes: These probes are designed to bind to their target protein and then, upon photoactivation, form a covalent bond. This allows for the irreversible labeling and subsequent identification of the target.
Fluorescently Labeled Analogs: Attaching a fluorescent tag to this compound would enable the visualization of its subcellular localization and trafficking within living cells using advanced microscopy techniques. researchgate.net
Exploration of Novel Biological Targets for Piperidine-Based Ligands
The piperidine motif is found in ligands for a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. mdpi.comnih.gov The bulky and lipophilic dicyclohexylmethyl substituent of this compound suggests that it may interact with novel or underexplored targets.
Potential Target Classes:
Sigma Receptors: These receptors are known to bind a variety of lipophilic amines. nih.gov Given the structural similarities to known sigma receptor ligands, it would be worthwhile to evaluate the affinity of this compound for both sigma-1 and sigma-2 subtypes.
Nuclear Receptors: These are ligand-activated transcription factors that play crucial roles in metabolism and development. The lipophilic nature of this compound might allow it to penetrate the cell and nuclear membranes to interact with these intracellular targets.
Enzymes with Hydrophobic Pockets: Enzymes such as certain cytochrome P450s or fatty acid amide hydrolase (FAAH) possess deep, hydrophobic active sites that could potentially accommodate the dicyclohexylmethyl group.
Synergistic Application of AI/ML with Advanced Experimental Techniques in Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) with experimental data is revolutionizing drug discovery. This synergy can be leveraged to accelerate the development of new piperidine-based therapeutics.
A Synergistic Workflow:
Initial Screening and Data Generation: High-throughput screening of a diverse library of piperidine derivatives, including this compound, against a panel of biological targets would generate a large initial dataset.
AI/ML Model Building: This data would be used to train AI/ML models to predict the activity of new, virtual compounds. These models can learn complex structure-activity relationships that are not always apparent to human researchers.
In Silico Design and Optimization: The trained models would then be used to design new piperidine derivatives with improved potency, selectivity, and pharmacokinetic properties. The models could suggest modifications to the this compound structure to enhance its activity against a specific target.
Automated Synthesis and Testing: The most promising virtual compounds would then be synthesized using automated platforms and their biological activity would be experimentally validated. This iterative cycle of prediction, synthesis, and testing can rapidly lead to the identification of optimized lead compounds.
Q & A
Q. How should researchers address batch-to-batch variability in physicochemical properties of synthesized this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
